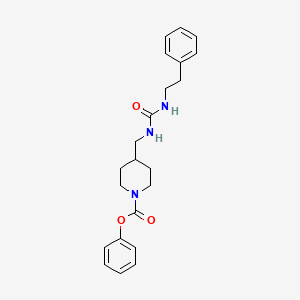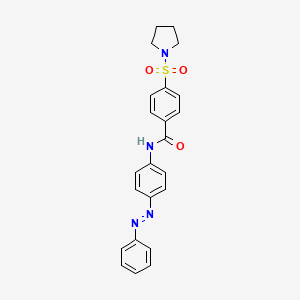![molecular formula C20H20N2O3 B2525902 4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol CAS No. 860789-35-1](/img/structure/B2525902.png)
4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol involves the creation of complex heterocyclic structures that exhibit significant biological activity. In the context of similar compounds, the synthesis of 1H-pyrrolo[3,2-g]quinoline-4,9-diones and 4,9-dioxo-4,9-dihydro-1H-benzo[f]indoles has been reported to involve multiple steps that yield products with good antifungal activity . Another related synthesis involves the creation of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, which were designed using a molecular hybridization approach. These compounds were synthesized through a reaction of benzohydrazide derivatives with 9-phenylfuro[3,4-b]quinoline-1,3-diones, catalyzed by Et3N, resulting in excellent yields and an eco-friendly process with minimal chemical waste . These methods suggest that the synthesis of the compound would likely involve similar strategies, focusing on the construction of the pyrroloquinoline core and subsequent functionalization.
Molecular Structure Analysis
The molecular structure of 4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol is characterized by a pyrroloquinoline core, which is a common feature in compounds with significant biological activities. The presence of methoxy groups and a benzenol moiety in the structure is indicative of potential interactions with biological targets, such as enzymes or receptors. The molecular structure analysis of related compounds, such as 1H-pyrrolo[3,2-g]quinoline-4,9-diones, reveals that the arrangement of functional groups around the core structure plays a crucial role in determining the compound's activity . The structural features of these compounds are essential for their antifungal and antibacterial properties, as seen in the related pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides .
Chemical Reactions Analysis
The chemical reactivity of 4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol can be inferred from the behavior of structurally similar compounds. The presence of reactive sites such as the methoxy groups and the benzenol hydroxyl may allow for further chemical modifications, which can be exploited to enhance the compound's biological activity or alter its physical properties. The synthesis of related compounds demonstrates the use of catalysts like Et3N to facilitate reactions involving the pyrroloquinoline core . These reactions are likely to be sensitive to the reaction conditions, such as temperature and solvent choice, which can affect the yield and purity of the final product.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol, such as solubility, melting point, and stability, are crucial for its application in biological systems. While specific data for this compound is not provided, the properties of related compounds suggest that the pyrroloquinoline core confers a degree of rigidity to the molecule, which may influence its solubility and interaction with biological membranes . The presence of methoxy and benzenol groups is likely to affect the compound's hydrogen bonding capacity and overall polarity, which in turn can influence its pharmacokinetic and pharmacodynamic properties. The antifungal and antibacterial activities of similar compounds also suggest that the compound may have potential applications in treating infections .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
- The addition of dimethyl acetylenedicarboxylate to related compounds like 1-methyl-4-(pyrrolidin-1-yl)quinolin-2(1H)-one leads to the formation of various derivatives, showcasing the compound's potential in synthetic organic chemistry (Haywood & Reid, 1977).
Development of Novel Heterocyclic Compounds
- Research involving the synthesis of new 3H-pyrrolo[2,3-c]quinoline derivatives from 4-formylquinolines indicates the scope for developing new molecules with potential biological activity (Molina, Alajarín, & Sánchez-Andrada, 1993).
Potential in Material Science
- The electropolymerization of monomers bearing quinoxaline moieties to create fluorescent polymers, as demonstrated in studies, suggests potential applications in material science and sensory technology (Carbas, Kıvrak, Zora, & Önal, 2012).
Synthesis of Bioactive Compounds
- The compound's structural similarity to those used in the synthesis of bioactive molecules like 6-chloro-1,3,4,5-tetrahydro-7,8-dimethoxy-1-methylpyrrolo[4,3,2-de]quinoline, which are precursors to marine alkaloids, underscores its potential in medicinal chemistry (Roberts, Álvarez, & Joule, 1996).
Application in Analytical Chemistry
- Its structural analogs have been used as fluorescent derivatization agents in high-performance liquid chromatography, indicating potential applications in analytical techniques (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).
Propiedades
IUPAC Name |
4-(6,8-dimethoxy-4-methyl-2,3-dihydropyrrolo[3,2-c]quinolin-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-12-16-8-9-22(13-4-6-14(23)7-5-13)20(16)17-10-15(24-2)11-18(25-3)19(17)21-12/h4-7,10-11,23H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQZNMPPUASIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=C(C=C(C3=N1)OC)OC)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2525821.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-bromophenyl)-N-methylacetamide](/img/structure/B2525822.png)




![3-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B2525832.png)

![2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid](/img/structure/B2525834.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2525836.png)
![5-ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2525839.png)
